N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a triazole ring, a chlorophenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the coupling of the triazole ring with a chlorophenyl amine under suitable conditions.
Attachment of the Thiomorpholine Moiety: The final step involves the reaction of the intermediate with thiomorpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and chlorophenyl group may play key roles in binding to these targets, while the thiomorpholine moiety may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(4-methoxyphenyl)methanone
- {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(2-methylphenyl)methanone
Uniqueness
The uniqueness of N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine lies in its combination of a triazole ring, chlorophenyl group, and thiomorpholine moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSKCHBHFHMQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.